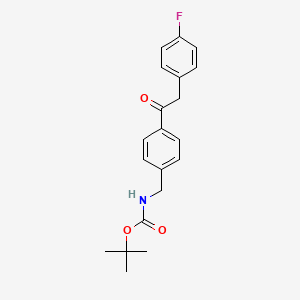

tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate

Description

tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate (CAS No. 1017781-69-9) is a synthetic carbamate derivative featuring a benzylcarbamate core with a tert-butyl protecting group and a 4-fluorophenylacetyl substituent. Its molecular formula is C₂₀H₂₁FNO₃, with a molecular weight of 342.39 g/mol. The compound’s structure integrates a fluorine atom at the para position of the phenyl ring, which enhances its electronic and steric properties compared to non-fluorinated analogs. This modification is critical in medicinal chemistry for improving metabolic stability and binding affinity to biological targets .

Properties

IUPAC Name |

tert-butyl N-[[4-[2-(4-fluorophenyl)acetyl]phenyl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FNO3/c1-20(2,3)25-19(24)22-13-15-4-8-16(9-5-15)18(23)12-14-6-10-17(21)11-7-14/h4-11H,12-13H2,1-3H3,(H,22,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YQWDJFDYAUQTHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1=CC=C(C=C1)C(=O)CC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50695768 | |

| Record name | tert-Butyl ({4-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1017781-69-9 | |

| Record name | tert-Butyl ({4-[(4-fluorophenyl)acetyl]phenyl}methyl)carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50695768 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate (CAS No. 1017781-69-9) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

Molecular Formula: C_{21}H_{25}FNO_{3}

Molecular Weight: 343.39 g/mol

IUPAC Name: tert-butyl N-[[4-[2-(4-fluorophenyl)acetyl]phenyl]methyl]carbamate]

The synthesis of this compound typically involves the reaction of 4-(2-(4-fluorophenyl)acetyl)benzylamine with tert-butyl chloroformate in the presence of a base like triethylamine under anhydrous conditions to prevent hydrolysis .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The carbamate group serves as a protective moiety, allowing for selective reactions that enhance the compound's efficacy in biological systems.

Biological Activities

-

Anticancer Activity:

- This compound has shown potential as an anticancer agent. In vitro studies have indicated that it can inhibit the proliferation of various cancer cell lines, including breast cancer cells, by inducing apoptosis and disrupting cell cycle progression .

- Case Study: A study demonstrated that treatment with this compound resulted in a significant reduction in tumor growth in xenograft models of breast cancer, suggesting its potential as a therapeutic agent .

- Antimicrobial Properties:

- Enzyme Inhibition:

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by various structural modifications:

| Structural Feature | Activity Impact |

|---|---|

| Fluorine Substitution | Enhances lipophilicity and potentially increases binding affinity to targets |

| Carbamate Group | Provides stability and protects amine functionality during synthesis |

| Benzene Ring Modifications | Variations can lead to different biological activities; e.g., substituents can modulate enzyme interactions |

Research Findings

Recent studies have focused on understanding the detailed mechanisms through which this compound exerts its effects. For example, it was observed that the compound could disrupt MYC/MAX heterodimer formation, leading to reduced transcriptional activity associated with tumorigenesis .

Scientific Research Applications

Overview

tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate is a compound that has garnered attention in various scientific fields due to its unique structure and properties. This article explores its applications primarily in chemistry, biology, and medicine, supported by data tables and relevant case studies.

Synthesis Route

- Reagents :

- 4-(2-(4-fluorophenyl)acetyl)benzylamine

- Tert-butyl chloroformate

- Triethylamine (base)

- Conditions : Anhydrous environment to prevent hydrolysis.

Chemistry

- Protecting Group : The compound serves as a protecting group for amines in peptide synthesis. This is crucial for preventing unwanted side reactions during multi-step organic syntheses.

- Reactivity : It can undergo various chemical reactions such as oxidation, reduction, and nucleophilic substitution, making it versatile in synthetic chemistry.

| Reaction Type | Description | Common Reagents |

|---|---|---|

| Oxidation | Converts to corresponding oxides | Potassium permanganate, CrO3 |

| Reduction | Forms amines or alcohols | Lithium aluminum hydride |

| Substitution | Carbamate group replaced by nucleophiles | Amines, thiols, alcohols |

Biology

- Synthesis of Biologically Active Molecules : The compound is utilized in the synthesis of various pharmaceuticals, demonstrating its significance in drug development.

- Biological Activity : Its derivatives have shown potential as active pharmaceutical ingredients (APIs) due to their structural features that can interact with biological targets.

Medicine

- Drug Development : The compound is integral in the formulation of drugs targeting specific diseases, particularly those requiring precise molecular interactions.

- Pharmaceutical Applications : It has been employed in the design of drugs that modulate biological pathways effectively.

Case Studies

- Peptide Synthesis : A study demonstrated the use of this compound as a protecting group in synthesizing complex peptides. The results indicated high yields and purity levels after deprotection under mild conditions.

- Pharmaceutical Formulation : In developing a new anti-cancer drug, researchers used this compound to protect reactive amine groups during the synthesis process, which enhanced the drug's efficacy and stability.

Chemical Reactions Analysis

Deprotection and Stability

The tert-butyl carbamate group is susceptible to acidic cleavage , a critical reaction for generating free amines:

-

Deprotection : Treatment with HCl in dioxane (4 M, 2–4 h, RT) removes the Boc group, yielding the corresponding benzylamine hydrochloride .

-

Example:

-

Stability Notes :

-

The compound is stable under neutral or mildly basic conditions but degrades in strong acids or prolonged exposure to moisture .

-

The acetyl group may undergo hydrolysis under strongly acidic/basic conditions, requiring controlled deprotection protocols .

Acetyl Group

-

Nucleophilic Acyl Substitution : Reacts with amines (e.g., hydrazine) to form hydrazides .

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the acetyl group to an ethyl group .

Fluorophenyl Substituent

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on substitutions at the benzylcarbamate core or the acetyl side chain. Below is a detailed comparison using data from crystallographic studies, synthetic routes, and similarity analyses.

Structural Analogues and Similarity Scores

The following compounds share high structural similarity (≥0.79) with tert-Butyl 4-(2-(4-fluorophenyl)acetyl)benzylcarbamate, as determined by cheminformatics tools :

| CAS No. | Compound Name | Similarity Score | Key Structural Differences |

|---|---|---|---|

| 156866-52-3 | tert-Butyl 4-formylbenzylcarbamate | 0.82 | Replaces acetyl group with a formyl (-CHO) moiety. |

| 71420-95-6 | 3-[(Boc-amino)methyl]phenylacetic Acid | 0.80 | Carbamate group replaced by carboxylic acid; lacks fluorophenyl but retains Boc-protected amine. |

| 400652-57-5 | (R)-tert-Butyl (2-amino-3-phenylpropyl)carbamate | 0.79 | Substituted with a chiral aminopropyl chain instead of the acetylbenzyl group. |

| 1190890-51-7 | tert-Butyl (trans-4-phenylcyclohexyl)carbamate | 0.79 | Cyclohexyl ring replaces benzyl group; lacks acetylfluorophenyl substituent. |

Key Observations :

- The fluorophenylacetyl group in the target compound confers distinct electronic effects (e.g., increased lipophilicity and resonance stabilization) compared to non-fluorinated analogs like 156866-52-3 .

Electronic and Steric Effects

- Fluorine Substitution : The 4-fluorophenyl group increases electronegativity and reduces metabolic oxidation, enhancing bioavailability compared to analogs like 156866-52-3 .

- Boc Protection : The tert-butyl carbamate group in the target compound improves stability under acidic conditions, a feature shared with 71420-95-6 but absent in unprotected amines like 400652-57-5 .

Data Tables for Comparative Analysis

Table 1: Physicochemical Properties

| Property | Target Compound | 156866-52-3 | 71420-95-6 |

|---|---|---|---|

| Molecular Weight (g/mol) | 342.39 | 249.29 | 294.33 |

| LogP (Predicted) | 3.8 | 2.5 | 1.9 |

| Hydrogen Bond Acceptors | 3 | 3 | 4 |

Table 2: Crystallographic Data (Where Available)

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.